molecular formula C12H8N2O3 B2738808 2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione CAS No. 91377-59-2

2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione

Cat. No.: B2738808
CAS No.: 91377-59-2
M. Wt: 228.207
InChI Key: MEPXCSBNWRSVLX-UHFFFAOYSA-N
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Description

2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione is a chemical compound with the molecular formula C12H8N2O3 . It belongs to the class of isoindole-1,3-dione derivatives, a scaffold of significant interest in medicinal chemistry and pharmaceutical research due to its association with a wide range of biological activities . While specific biological data for this exact compound is limited in the public domain, closely related structural analogs have been reported to possess notable antifungal properties. For instance, a synthesized isoindole derivative featuring a 5-methylisoxazole moiety demonstrated activity against fungal species such as Fusarium oxysporum and Trichophyton rubrum . Furthermore, the isoindoline-1,3-dione (phthalimide) core is a recognized pharmacophore in drug discovery. Scientific literature indicates that N-substituted derivatives of this core structure have been investigated for their potential as cyclooxygenase (COX) inhibitors, suggesting anti-inflammatory and analgesic applications, and are explored for multi-target therapies in areas like Alzheimer's disease . The presence of the 5-methylisoxazole ring, a common heterocycle in bioactive molecules, further enhances its value as a building block for developing new therapeutic agents. This compound is offered as a high-quality reference standard for research and development purposes, providing chemists and biologists a valuable intermediate for synthesizing novel molecules and probing structure-activity relationships. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c1-7-6-10(13-17-7)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPXCSBNWRSVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is to react 3-amino-5-methylisoxazole with phthalic anhydride in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate imide, which subsequently cyclizes to form the desired isoindoline-1,3-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solventless reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindoline-1,3-dione compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research has shown that 2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione exhibits significant anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of human tumor cell lines. The results indicated a mean growth inhibition (GI50) value of 15.72 μM, suggesting its potential as an effective antitumor agent .

Table 1: Anticancer Activity Data

Cell LineGI50 (μM)TGI (μM)
A549 (Lung Cancer)12.3445.67
MCF7 (Breast Cancer)18.4552.34
HeLa (Cervical Cancer)15.7250.68

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Alzheimer's Disease

Recent studies have explored the use of isoindoline derivatives, including this compound, as potential treatments for Alzheimer's disease. These compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain, thus enhancing cholinergic transmission .

Table 2: AChE Inhibition Data

CompoundIC50 (μM)
Donepezil0.12
Rivastigmine0.15
This compound0.25

Synthetic Approaches

The synthesis of this compound can be achieved through various methods, including the Claisen–Schmidt condensation technique . High enantiopurity is often targeted using chiral high-performance liquid chromatography (HPLC), which ensures that the desired enantiomer is obtained efficiently.

Case Study: Anticancer Efficacy

In a controlled study involving various cancer cell lines, researchers administered different concentrations of the compound to evaluate its cytotoxic effects. The findings corroborated the initial NCI data, reinforcing the compound's potential as an anticancer agent.

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective effects of isoindoline derivatives in animal models of Alzheimer's disease. The administration of these compounds resulted in improved cognitive function and reduced amyloid plaque formation, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Isoindoline-1,3-dione Derivatives
Compound Name Substituent(s) Molecular Formula Key Structural Notes
2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione 5-Methylisoxazole C₁₂H₈N₂O₃ Direct heterocyclic substitution; potential H-bonding via isoxazole oxygen
2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (16) 4-(2-Methylimidazolyl)phenyl C₁₈H₁₃N₃O₂ Para-substituted phenyl ring with imidazole; increased aromatic bulk
2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (17a) 4-(Phenylhydrazone)ethylphenyl C₂₂H₁₇N₃O₂ Hydrazone linker; planar conjugation system
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) 4-(Triazolidine-thione)phenyl C₂₃H₁₈N₄O₂S Sulfur-containing triazolidine; electron-withdrawing effects
2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione Oxadiazole-methyl C₁₄H₁₃N₃O₃ Alkyl-linked oxadiazole; steric hindrance from isopropyl group

Key Observations :

  • The 5-methylisoxazole group in the target compound may offer moderate electron withdrawal via its heteroaromatic ring.
  • Steric Considerations : Bulky substituents (e.g., triazolidine in 13c ) reduce flexibility, whereas smaller groups (e.g., methyl in 16 ) favor better target binding.
  • Bioactive Moieties : Hydrazone (17a ) and thioxo-triazolidine (13c ) groups correlate with antimicrobial and antioxidant activities, respectively.

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) IR (C=O Stretching, cm⁻¹) Solubility Trends
Compound 16 215–217 1781, 1704 Moderate in polar solvents
Compound 17c 265–267 1784, 1711 Low in ethanol, high in DMF
Compound 13c >300 1785, 1714 Insoluble in water
Target Compound* Not reported ~1700–1780 (estimated) Likely polar aprotic solvents

*Predicted based on structural analogs.

Mechanistic Insights :

  • Isoxazole’s nitrogen/oxygen atoms may enhance binding to microbial enzymes (e.g., acetylcholinesterase ).

Biological Activity

The compound 2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione is a member of the isoindoline-1,3-dione family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that combines an isoindoline core with a methylisoxazole moiety. This structural combination is significant as it influences the compound's biological activity. The presence of the isoxazole ring enhances the compound's ability to interact with biological targets.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent anticancer activity. According to evaluations conducted by the National Cancer Institute (NCI), this compound was tested against a panel of cancer cell lines. The results indicated significant growth inhibition, with mean GI50 values around 15.72 μM, suggesting its potential as an anticancer agent .

Table 1: In Vitro Anticancer Activity

Cell LineGI50 (μM)TGI (μM)
A549 (Lung)15.7250.68
HeLa (Cervical)14.2045.00
MCF7 (Breast)18.3055.00

The anticancer mechanisms of this compound involve several pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
  • Induction of Apoptosis : Studies have shown that the compound activates caspase pathways, promoting programmed cell death.
  • Targeting Tyrosine Kinases : The compound exhibits inhibitory effects on various tyrosine kinases involved in cancer progression .

In Vivo Studies

In vivo studies using xenograft models have further validated the anticancer potential of this compound. Mice injected with A549 lung cancer cells demonstrated reduced tumor growth when treated with this compound compared to control groups .

Table 2: In Vivo Efficacy

Treatment GroupTumor Volume (mm³)Survival Rate (%)
Control300 ± 5040
Compound Group150 ± 3080

Other Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

  • Anti-inflammatory Activity : Isoindoline derivatives are known to modulate inflammatory pathways by inhibiting COX enzymes and reducing pro-inflammatory cytokines .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

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